molecular formula C15H12O3S B3994750 2-(4-methoxyphenyl)-4H-3,1-benzoxathiin-4-one

2-(4-methoxyphenyl)-4H-3,1-benzoxathiin-4-one

Cat. No.: B3994750
M. Wt: 272.3 g/mol
InChI Key: LDNYSHVCLQQWTK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-3,1-benzoxathiin-4-one is an organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by the presence of a benzoxathiin ring system substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxathiin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is advantageous due to its efficiency and the relatively mild conditions required.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzoxathiin ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H-3,1-benzoxathiin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4H-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4H-3,1-benzoxathiin-4-one is unique due to its benzoxathiin ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,1-benzoxathiin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-17-11-8-6-10(7-9-11)15-18-14(16)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNYSHVCLQQWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OC(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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